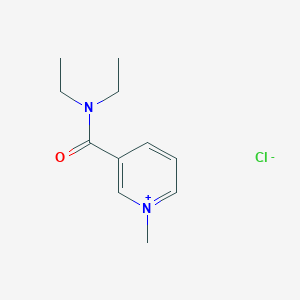

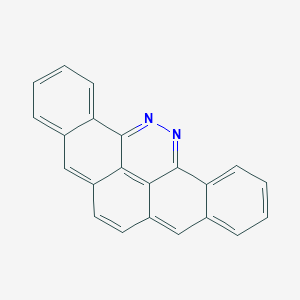

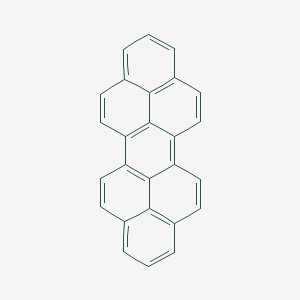

![molecular formula C19H13N B091315 9,10-Dihydro-9,10-[1,2]benzenoacridine CAS No. 197-45-5](/img/structure/B91315.png)

9,10-Dihydro-9,10-[1,2]benzenoacridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

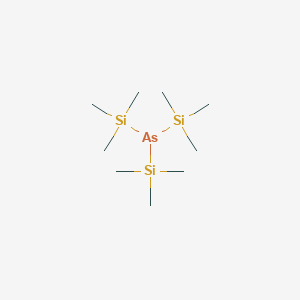

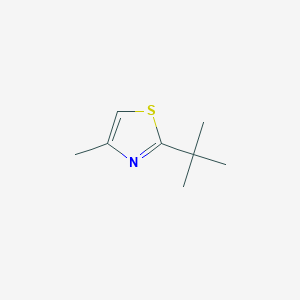

9,10-Dihydro-9,10-[1,2]benzenoacridine is a member of the iptycene family, characterized by its rigid, three-dimensional structure This compound is notable for its unique Y-shaped conformation, which imparts distinct chemical and physical properties

Méthodes De Préparation

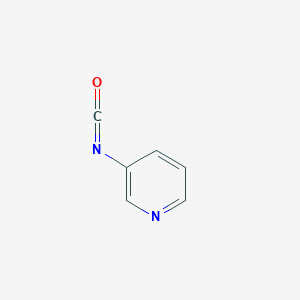

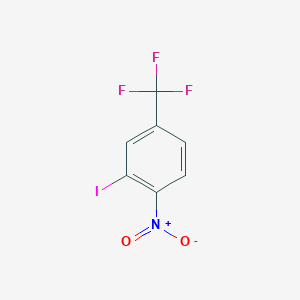

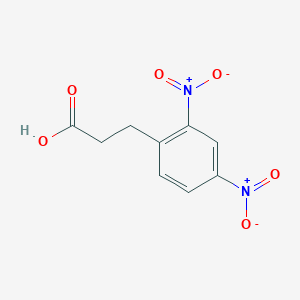

9,10-Dihydro-9,10-[1,2]benzenoacridine can be synthesized through several routes, with the Diels-Alder reaction being one of the most common methods. One approach involves the reaction between acridine N-oxide and 1,4-epoxy-1,4-dihydro-naphthalene, followed by dehydration to yield benzoazatriptycene. Another method involves the treatment of acridine with potassium amide in liquid ammonia, leading to the formation of azatriptycene via a ring-closing process . Industrial production methods for azatriptycene derivatives often employ the “1,2,4-triazine” methodology, which allows for the preparation of various (het)aryl-substituted derivatives .

Analyse Des Réactions Chimiques

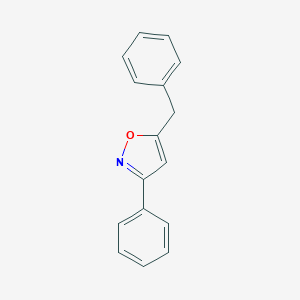

9,10-Dihydro-9,10-[1,2]benzenoacridine undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide, potassium amide, and various Grignard reagents. For instance, the Diels-Alder reaction of azatriptycene with trans-dibenzoylethylene can yield dibenzodibenzoylbicyclooctadienes, which can be further converted to thiophene derivatives . The photochemical behavior of azatriptycene has also been studied, revealing the formation of indenacridine via a nitrene intermediate .

Applications De Recherche Scientifique

9,10-Dihydro-9,10-[1,2]benzenoacridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecular architectures. Its rigid structure makes it an excellent candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In biology, azatriptycene derivatives have been explored for their potential as ligands in coordination chemistry and as receptors for fullerene molecules . Additionally, azatriptycene-based compounds have shown promise in the field of supramolecular chemistry, where they can form self-assembling monolayers on gold supports .

Mécanisme D'action

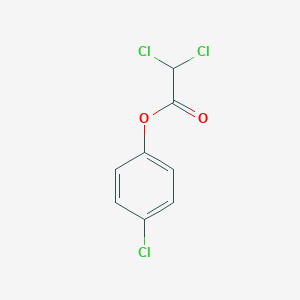

The mechanism of action of azatriptycene is primarily related to its unique three-dimensional structure, which allows it to interact with various molecular targets. The rigid Y-shaped conformation of azatriptycene enables it to form stable complexes with metal ions and other molecules. This property is particularly useful in coordination chemistry, where azatriptycene derivatives can act as ligands, facilitating the formation of metal-organic frameworks (MOFs) and other supramolecular assemblies .

Comparaison Avec Des Composés Similaires

9,10-Dihydro-9,10-[1,2]benzenoacridine is part of the broader iptycene family, which includes compounds such as triptycene, benzoazatriptycene, and arsatriptycene. Compared to these similar compounds, azatriptycene is unique due to the presence of a nitrogen atom at the bridgehead position, which imparts distinct electronic properties. For example, triptycene lacks the nitrogen atom and thus exhibits different reactivity and stability. Benzoazatriptycene, on the other hand, contains an additional benzene ring, which further modifies its chemical behavior .

Propriétés

Numéro CAS |

197-45-5 |

|---|---|

Formule moléculaire |

C19H13N |

Poids moléculaire |

255.3 g/mol |

Nom IUPAC |

1-azapentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |

InChI |

InChI=1S/C19H13N/c1-4-10-16-13(7-1)19-14-8-2-5-11-17(14)20(16)18-12-6-3-9-15(18)19/h1-12,19H |

Clé InChI |

PBSKWXRNZXOACH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3C4=CC=CC=C4N2C5=CC=CC=C35 |

SMILES canonique |

C1=CC=C2C(=C1)C3C4=CC=CC=C4N2C5=CC=CC=C35 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.